![molecular formula C15H13BrN2O4 B11538548 4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11538548.png)

4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

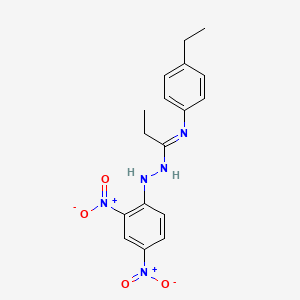

4-ブロモ-2-[(E)-[(5-エチル-2-ヒドロキシフェニル)イミノ]メチル]-6-ニトロフェノールは、その独特の構造的特性と様々な科学分野における潜在的な応用で知られる有機化合物です。この化合物は臭素原子、ニトロ基、イミン結合を特徴としており、合成化学や材料科学において関心の対象となっています。

2. 製法

合成経路と反応条件: 4-ブロモ-2-[(E)-[(5-エチル-2-ヒドロキシフェニル)イミノ]メチル]-6-ニトロフェノールの合成は、一般的に複数段階のプロセスを伴います。

出発物質: 合成は、4-ブロモ-2-ニトロフェノールと5-エチル-2-ヒドロキシベンズアルデヒドから始まります。

縮合反応: 重要なステップは、塩酸などの酸触媒の存在下、4-ブロモ-2-ニトロフェノールと5-エチル-2-ヒドロキシベンズアルデヒドとの縮合反応で、イミン結合が形成されます。

精製: 生成物はその後、再結晶技術を用いて精製し、目的の化合物を高純度で得ます。

工業的製造方法: 実験室での合成はよく文書化されていますが、工業的製造方法では、収率を最大化し、コストを最小限に抑えるために、反応条件の最適化が行われる可能性があります。これには、連続フロー反応器や自動精製システムの使用が含まれる可能性があります。

反応の種類:

酸化: フェノール性ヒドロキシル基は、酸化されてキノンを形成することができます。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミンに還元できます。

置換: 臭素原子は、適切な条件下で、アミンやチオールなどの様々な求核剤によって置換することができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。

還元: 炭素上のパラジウムまたは水素化ホウ素ナトリウムを用いた水素ガス。

置換: 極性溶媒中のアジ化ナトリウムやチオ尿素などの求核剤。

主な生成物:

酸化: キノン誘導体。

還元: アミノ誘導体。

置換: 使用した求核剤に応じて、様々な置換フェノール。

化学:

触媒作用: この化合物は、配位化学においてリガンドとして作用し、遷移金属と錯体を形成することができます。

材料科学: その官能基により、ポリマーや先進材料の合成に使用できます。

生物学:

酵素阻害: フェノール基またはイミン基と相互作用する酵素の阻害剤としての可能性。

抗菌活性: 研究によると、ニトロ基と臭素置換基のために抗菌特性を持つ可能性があります。

医学:

薬物開発: その構造的特徴は、特に特定の酵素または受容体を標的とする薬物設計の候補となっています。

産業:

染料合成: この化合物は、発色団基のために、染料や顔料の合成に使用できます。

センサー: 特定の分析物を検出するための化学センサーの開発における潜在的な応用。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-bromo-2-nitrophenol and 5-ethyl-2-hydroxybenzaldehyde.

Condensation Reaction: The key step is the condensation reaction between 4-bromo-2-nitrophenol and 5-ethyl-2-hydroxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the imine linkage.

Purification: The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Types of Reactions:

Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Material Science: It can be used in the synthesis of polymers and advanced materials due to its functional groups.

Biology:

Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with phenolic or imine groups.

Antimicrobial Activity: Studies suggest it may possess antimicrobial properties due to its nitro and bromine substituents.

Medicine:

Drug Development: Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry:

Dye Synthesis: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.

Sensors: Potential application in the development of chemical sensors for detecting specific analytes.

作用機序

この化合物は、主にその官能基を介して生物学的分子との相互作用を通じてその効果を発揮します。

フェノール性ヒドロキシル基: 水素結合を形成し、酸化還元反応に関与することができます。

イミン結合: 求核剤と相互作用し、シッフ塩基形成に関与することができます。

ニトロ基: 還元されて、生物学的標的と相互作用する反応性中間体を形成することができます。

分子標的と経路:

酵素: フェノール基またはイミン基と相互作用する酵素の阻害。

受容体: ニトロ基または臭素置換基を認識する受容体への潜在的な結合。

類似の化合物:

- 4-ブロモ-2-[(E)-[(5-ブロモ-2-ヒドロキシフェニル)イミノ]メチル]-フェノール

- 4-ブロモ-2-[(E)-[(5-エチル-2-ヒドロキシフェニル)イミノ]メチル]-フェノール

- 4-ブロモ-2-[(E)-[(5-メチル-2-ヒドロキシフェニル)イミノ]メチル]-6-ニトロフェノール

独自性:

- 官能基: 4-ブロモ-2-[(E)-[(5-エチル-2-ヒドロキシフェニル)イミノ]メチル]-6-ニトロフェノールにおける臭素、ニトロ、イミン基の組み合わせは、類似の化合物では見られない独特の反応性と潜在的な応用を提供します。

- 応用: その特定の構造的特徴は、触媒作用、材料科学、薬物開発において特に適しています。

類似化合物との比較

- 4-Bromo-2-[(E)-[(5-bromo-2-hydroxyphenyl)imino]methyl]-phenol

- 4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-phenol

- 4-Bromo-2-[(E)-[(5-methyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol

Uniqueness:

- Functional Groups: The combination of bromine, nitro, and imine groups in 4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol provides unique reactivity and potential applications not seen in similar compounds.

- Applications: Its specific structural features make it particularly suitable for applications in catalysis, material science, and drug development.

特性

分子式 |

C15H13BrN2O4 |

|---|---|

分子量 |

365.18 g/mol |

IUPAC名 |

4-bromo-2-[(5-ethyl-2-hydroxyphenyl)iminomethyl]-6-nitrophenol |

InChI |

InChI=1S/C15H13BrN2O4/c1-2-9-3-4-14(19)12(5-9)17-8-10-6-11(16)7-13(15(10)20)18(21)22/h3-8,19-20H,2H2,1H3 |

InChIキー |

KZQORDYQRJQBDG-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide](/img/structure/B11538471.png)

![2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11538477.png)

![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11538483.png)

![2-[(diphenylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B11538489.png)

![2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11538498.png)

![4-chloro-N-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-3-(6-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538503.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11538513.png)

![Ethyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11538529.png)

![(3E)-N-(4-iodophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11538536.png)

![N,N'-[methanediylbis(2-chlorobenzene-4,1-diyl)]bis(2-chloroacetamide)](/img/structure/B11538540.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11538551.png)

![(3E)-N-(4-bromophenyl)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11538554.png)